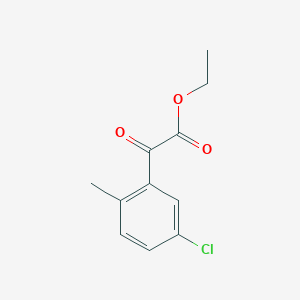

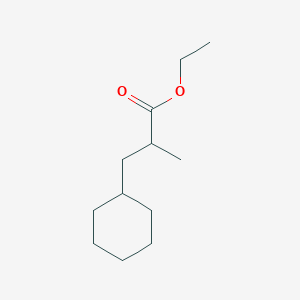

![molecular formula C22H25N3O4S2 B2708787 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476626-65-0](/img/structure/B2708787.png)

2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs have been the focus of many researchers in the study of pharmaceutical compounds for many years . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the thiophene are very diverse .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications

Synthetic Applications One of the primary applications of this compound is in the field of heterocyclic chemistry, where it serves as a precursor for synthesizing various heterocyclic compounds. Mohareb et al. (2004) demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in generating diverse heterocyclic structures (Mohareb et al., 2004).

Biological Applications The compound has also been investigated for its potential in pharmacological applications. For instance, Amr et al. (2010) synthesized novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, showing significant antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the therapeutic potential of derivatives of this compound (Amr et al., 2010).

Materials Science Applications In the realm of materials science, Osterod et al. (2001) explored the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, related to the compound , for their ability to form non-covalent complexes with imidazoline bases. These complexes exhibited strong blue or blue–green photoluminescence in solution, suggesting applications in organic materials and luminescent devices (Osterod et al., 2001).

Mechanism of Action

Target of Action

Benzamides and thiophene derivatives are known to have a wide range of biological activities and can interact with various targets in the body. The specific target of “2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” would depend on its specific structure and functional groups .

Mode of Action

The mode of action would depend on the specific target of the compound. Benzamides and thiophene derivatives can act through various mechanisms, such as inhibiting enzymes, interacting with receptors, or disrupting cellular processes .

Biochemical Pathways

The affected biochemical pathways would depend on the specific target and mode of action of the compound. Benzamides and thiophene derivatives can affect a wide range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Factors such as the compound’s size, polarity, and functional groups can influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cellular signaling to effects on cell growth or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Future Directions

properties

IUPAC Name |

2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)21(27)24-22-19(20(23)26)17-7-5-6-8-18(17)30-22/h3-4,9-12H,1-2,5-8,13-14H2,(H2,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPFUPBVMRQBAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

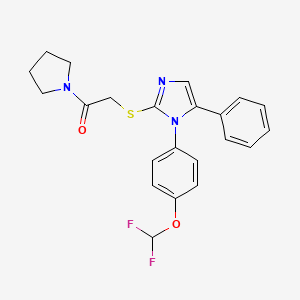

![2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide](/img/structure/B2708704.png)

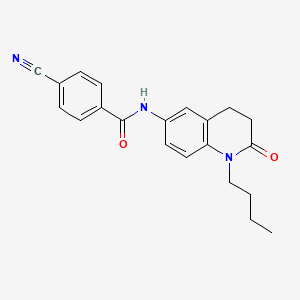

![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)

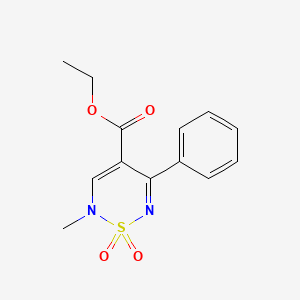

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2708711.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide](/img/structure/B2708712.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)